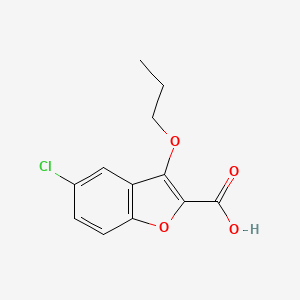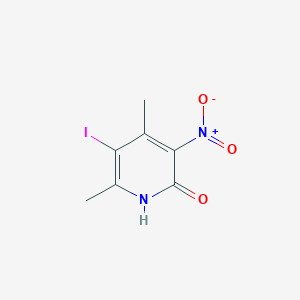
2-Chloro-4-methyl-5-nitronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-5-nitronicotinonitrile is an organic compound with the molecular formula C7H3ClN2O2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-nitronicotinonitrile typically involves the chlorination of 4-methyl-5-nitronicotinonitrile. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorinating agents . The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the pyridine ring.
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives like 2-amino-4-methyl-5-nitronicotinonitrile.
Reduction: Formation of 2-chloro-4-methyl-5-aminonicotinonitrile.
Oxidation: Formation of 2-chloro-4-carboxy-5-nitronicotinonitrile.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-5-nitronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methyl-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the nitrile group also contribute to its reactivity and potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methyl-5-nitropyridine: Similar structure but lacks the nitrile group.
2-Chloro-5-nitropyridine-3-carbonitrile: Similar structure with different substitution pattern.
2-Chloro-3-methyl-5-nitropyridine: Similar structure with different substitution pattern.
Uniqueness
2-Chloro-4-methyl-5-nitronicotinonitrile is unique due to the presence of both the nitro and nitrile groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H4ClN3O2 |
|---|---|
Peso molecular |
197.58 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClN3O2/c1-4-5(2-9)7(8)10-3-6(4)11(12)13/h3H,1H3 |
Clave InChI |
POUPSCDVHWMLNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1[N+](=O)[O-])Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


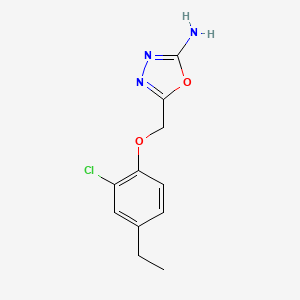

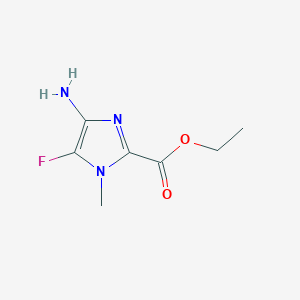

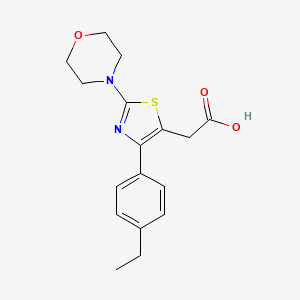
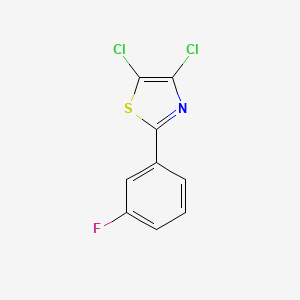
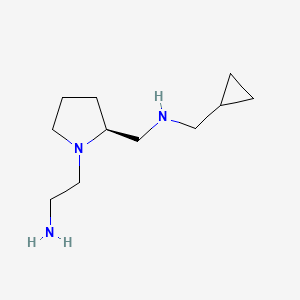


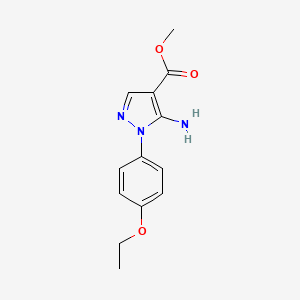
![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)

